molecular formula C7H9O3Sb B14718729 (2-Methylphenyl)stibonic acid CAS No. 20971-61-3

(2-Methylphenyl)stibonic acid

Cat. No.: B14718729
CAS No.: 20971-61-3
M. Wt: 262.90 g/mol
InChI Key: YTSRWLCIMHECGK-UHFFFAOYSA-L
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Description

(2-Methylphenyl)stibonic Acid is an organoantimony compound with the molecular formula C7H9O3Sb and a molecular weight of 262.90 g/mol . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers investigating organometallic chemistry and the properties of heavy metal complexes may find value in this stibonic acid derivative. Potential research applications could include its use as a precursor in organic synthesis or as a ligand in catalytic systems, although specific applications and its mechanism of action in research contexts are not well-documented in the current literature. The compound features an aromatic ring system, as indicated by its SMILES notation Cc(cccc1)c1 Sb (O)=O . Handling should follow standard safety protocols for laboratory chemicals.

Properties

CAS No.

20971-61-3

Molecular Formula

C7H9O3Sb

Molecular Weight

262.90 g/mol

IUPAC Name

(2-methylphenyl)stibonic acid

InChI

InChI=1S/C7H7.2H2O.O.Sb/c1-7-5-3-2-4-6-7;;;;/h2-5H,1H3;2*1H2;;/q;;;;+2/p-2

InChI Key

YTSRWLCIMHECGK-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=CC=C1[Sb](=O)(O)O

Origin of Product

United States

Synthetic Methodologies for Aryl Stibonic Acids

Established Synthetic Pathways: Bart Reaction and Modifications

The Bart reaction, a cornerstone in the synthesis of arylarsonic and arylstibonic acids, involves the reaction of an aromatic diazonium salt with an inorganic salt of arsenic or antimony. While this reaction has been widely employed, its efficiency can be significantly influenced by the nature and position of substituents on the aromatic ring.

Specific data on the optimization of the Bart reaction for the synthesis of (2-Methylphenyl)stibonic acid is not available in the current body of scientific literature. Hypothetically, optimizations would focus on reaction conditions such as temperature, pH, and the choice of catalyst to improve yield and purity. The primary limitation anticipated for this specific synthesis is the steric hindrance imposed by the ortho-methyl group. This bulkiness can impede the approach of the stibonic acid precursor to the diazonium salt, potentially leading to lower yields or the formation of side products.

The position of substituents on the aryl ring is known to have a profound effect on the outcomes of the Bart reaction. While specific yield and selectivity data for the ortho-methyl isomer are unavailable, general principles suggest that ortho-substituents, particularly those with significant steric bulk, tend to decrease reaction yields compared to their meta- and para-isomers. This is due to the "ortho effect," where steric hindrance and potential electronic effects from the ortho-substituent can interfere with the reaction mechanism.

Substituent Position Anticipated Relative Yield Anticipated Selectivity Issues
Ortho (e.g., 2-Methyl)LowPotential for side reactions due to steric hindrance
Meta (e.g., 3-Methyl)ModerateGenerally good selectivity
Para (e.g., 4-Methyl)HighTypically high selectivity and yield

Alternative Synthetic Routes: Hydrolysis of Organoantimony Tetrachlorides

An alternative pathway to arylstibonic acids involves the controlled hydrolysis of the corresponding arylantimony tetrachlorides (ArSbCl₄). This method can sometimes offer an advantage for substrates that are challenging to synthesize via the Bart reaction. The precursor, (2-Methylphenyl)antimony tetrachloride, would first need to be synthesized, typically from the corresponding organometallic reagent and antimony pentachloride. Subsequent hydrolysis would then yield the desired stibonic acid. However, no literature specifically detailing this route for this compound could be located.

Emerging Synthetic Strategies for Ortho-Substituted Aryl Stibonic Acids

Modern synthetic organic chemistry is continually developing new methods for the formation of carbon-heteroatom bonds. These emerging strategies often utilize transition metal catalysis, such as palladium or copper-catalyzed cross-coupling reactions, to achieve greater efficiency and functional group tolerance. While these methods have been successfully applied to the synthesis of other classes of ortho-substituted aryl compounds, their specific application to the synthesis of this compound has not yet been reported. Research in this area would be a valuable contribution to the field of organoantimony chemistry.

Advanced Structural Characterization and Coordination Chemistry of Aryl Stibonic Acids

Polymeric and Oligomeric Nature of Aryl Stibonic Acids

Aryl stibonic acids are not simple monomeric species but rather exist as complex aggregates in the solid state. This self-association is a defining characteristic, leading to the formation of higher-nuclearity structures with unique properties and potential applications.

In the solid state, aryl stibonic acids, nominally represented as RSbO(OH)₂, readily undergo condensation reactions to form extended networks linked by Sb–O–Sb bonds. This process results in the elimination of water and the formation of large, oxo-bridged clusters. One of the most remarkable examples of this phenomenon is the formation of cage-like structures. Mass spectrometry studies have provided evidence for the existence of clusters with the general formula [H₈(RSb)₁₂O₂₈]. These intricate structures can be envisioned as inorganic crown ligands, capable of encapsulating cations such as Na⁺. This demonstrates the ability of aryl stibonic acids to act as building blocks for supramolecular assemblies. The formation of these high-nuclearity species underscores the inherent tendency of stibonic acids to minimize the free energy of the system through the creation of a robust network of covalent bonds.

Crystallographic Analysis of Aryl Stibonic Acid Derivatives

In aryl stibonic acids and their derivatives, the antimony(V) center typically adopts a hypervalent state, meaning it expands its coordination sphere beyond the typical octet of electrons. The coordination geometry around the antimony atom is most commonly found to be either trigonal bipyramidal or octahedral.

In a trigonal bipyramidal geometry, the antimony atom is surrounded by five ligands. In the context of polymeric or oligomeric aryl stibonic acids, these ligands would include the aryl group, and bridging and terminal oxygen atoms. An octahedral geometry, with the antimony atom coordinated to six ligands, is also frequently observed, particularly in the presence of additional coordinating species or through the formation of intramolecular bonds. The specific coordination environment is a consequence of the electronic and steric demands of the ligands attached to the antimony center.

Intramolecular coordination plays a crucial role in stabilizing hypervalent structures of organoantimony compounds. While (2-Methylphenyl)stibonic acid itself does not possess a readily available coordinating group other than the stibonic acid functionality, derivatives can be designed to include atoms such as nitrogen, oxygen, or sulfur in a position that allows them to donate electron density to the antimony center.

Beyond the strong covalent Sb-O bonds that form the backbone of polymeric and oligomeric aryl stibonic acids, a network of weaker, non-covalent interactions plays a critical role in defining the final three-dimensional architecture in the solid state. mdpi.com These interactions, though individually weak, collectively contribute significantly to the stability of the crystal lattice.

Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature, detailed information regarding the chemical compound this compound and its advanced structural and coordination chemistry is not presently available.

Efforts to gather data for a detailed article focusing on the coordination complexes of this compound with various organic ligands, as well as the preparation and characterization of its related cluster compounds, did not yield specific results for this particular molecule.

The intended scope of the investigation was to cover the following areas:

Formation of Complexes with Poly-functional Carboxylic and Hydroxyl Carboxylic Acids: To explore how this compound interacts with complex organic acids to form coordination compounds.

Ligand Design and its Impact on Antimony Coordination: To understand how the structure of surrounding molecules (ligands) influences the geometry and coordination number of the central antimony atom in complexes derived from this compound.

Preparation and Characterization of Stibonate-Phosphonate Clusters: To delve into the synthesis and analysis of complex clusters containing both antimony and phosphorus, specifically focusing on:

Tetranuclear Oxo-Hydroxo Antimony Cluster Architectures: Investigating clusters with a core of four antimony atoms.

Hexa-decanuclear Polyoxostibonates: Examining very large cluster structures containing sixteen antimony atoms.

While general information exists for the broader class of aryl stibonic acids, specific research pertaining to the 2-methylphenyl derivative, including its synthesis, characterization, and reactivity in forming the aforementioned coordination complexes and clusters, could not be located. This suggests that this compound may be a less-studied compound, with its specific chemical properties and structural behaviors yet to be documented in accessible scientific databases.

Therefore, the generation of a detailed article as per the requested outline is not possible at this time due to the absence of foundational research data on this compound. Further experimental research would be required to elucidate the chemistry of this specific compound.

Theoretical and Computational Investigations of Organoantimony Systems

Quantum Chemical Approaches to Antimony-Carbon Bonding and Electronic Structure

Studies on related organoantimony compounds reveal that the Sb-C bond possesses a significant covalent character, though it is polarized due to the difference in electronegativity between antimony and carbon. DFT calculations are used to model the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and compositions of these frontier orbitals are crucial for predicting the reactivity of the compound. For instance, in many organoantimony(III) complexes, the HOMO is often characterized by a significant contribution from the antimony lone pair, while the LUMO may be centered on the organic ligand or the metal center. researchgate.net

The electronic structure of antimony compounds is complex, involving contributions from the 5s and 5p orbitals. In pentavalent organoantimony species like stibonic acids, the antimony center is formally Sb(V). Computational studies on antimony oxides show distinct differences in bonding and electronic structure between Sb(III) and Sb(V) ions. ewha.ac.kr DFT modeling of antimony clusters and complexes allows for the calculation of the electronic density of states (DOS), which provides a picture of the available energy levels. researchgate.netnih.gov For (2-Methylphenyl)stibonic acid, theoretical models would predict the influence of the electron-donating methyl group on the phenyl ring, which can modulate the electron density at the antimony center and influence the properties of the Sb-C bond.

Table 1: Representative Parameters for DFT Calculations on Organoantimony Compounds

Parameter Typical Value/Method Purpose Source
Functional B3LYP, TPSS, M06-L Approximates the exchange-correlation energy. researchgate.netmdpi.com
Basis Set LanL2DZ, cc-pVTZ-PP, 6-31G(d,p) Describes the atomic orbitals of each element. researchgate.netmdpi.commdpi.com
Solvent Model CPCM, SMD Accounts for the effect of a solvent on the molecule's properties. researchgate.netresearchgate.net

| Dispersion Correction | DFT-D3 | Improves the accuracy of non-covalent interaction energies. | researchgate.net |

Computational Modeling of Antimony Coordination Environments and Lewis Acidity

Computational modeling is a powerful method for investigating the three-dimensional structure and coordination environment of antimony compounds. For this compound, these models can predict how the molecule interacts with other species, including solvent molecules or biological targets. Stibonic acids can exist as complex oligomeric or polymeric structures in the solid state, often involving bridging oxo or hydroxo ligands between antimony centers. Quantum chemical calculations can determine the most stable conformations and aggregation states of these molecules. semanticscholar.org

The antimony atom in many organoantimony(V) compounds can act as a Lewis acid, meaning it has an empty orbital capable of accepting an electron pair from a Lewis base. wikipedia.orgyoutube.com The Lewis acidity of the antimony center in this compound is influenced by the substituents on both the aryl ring and the stibonyl group (-SbO(OH)₂). Computational methods can quantify this Lewis acidity by calculating the energy of adduct formation with various Lewis bases. nih.gov Studies on related boronic acids have shown that computational analysis can reveal subtle effects, such as intramolecular interactions and solvation, that modulate Lewis acidity. ru.nl

Modeling the coordination environment involves calculating bond lengths, bond angles, and torsion angles to predict the geometry around the antimony center. mdpi.com In the presence of donor ligands, the coordination number of antimony can expand beyond four. For example, computational studies on antimony(III) complexes have shown that the metal center can achieve pentacoordination or hexacoordination through dimer formation or interaction with solvent molecules. mdpi.com

Table 2: Calculated vs. Experimental Structural Data for a Representative Antimony(III) Complex

Parameter Calculated (DFT) Bond Length (Å) Experimental Bond Length (Å)
Sb-O 2.06 - 2.07 2.06 - 2.07
Sb-N 2.34 2.34
Sb...O (intermolecular) 2.58 2.58

Data derived from a study on Ethoxy(2-salicylidenaminophenolato)antimony(III). mdpi.com

Theoretical Studies on Reaction Mechanisms Involving Aryl Stibonic Acids

Theoretical studies, primarily using DFT, are instrumental in elucidating the complex reaction mechanisms involving organoantimony compounds. researchgate.net For reactions involving aryl stibonic acids, computational chemistry can map the entire potential energy surface, identifying reactants, products, intermediates, and crucial transition states. This allows for the calculation of activation energies, which determine the reaction rate, and reaction energies, which indicate the thermodynamic favorability. chemrxiv.org

For example, theoretical investigations of related C-arylation reactions, such as the Ullman condensation, have detailed the role of catalysts and the step-by-step process of bond formation. rsc.org While specific mechanistic studies on this compound are not prevalent, the principles derived from similar systems are applicable. Such studies would likely investigate reactions at the stibonyl group, such as condensation or esterification, or reactions involving the Sb-C bond.

Furthermore, arylstibonic acids have been identified as potent inhibitors of certain enzymes, such as human apurinic/apyrimidinic endonuclease 1 (Ape1). nih.gov Theoretical modeling can be used to investigate the binding mode of these inhibitors within the enzyme's active site. These calculations can reveal the specific interactions (e.g., electrostatic, hydrogen bonding) responsible for the inhibitory activity and explain the structure-activity relationship observed in experimental screens. nih.govresearchgate.net Computational studies on how iron complexes mediate DNA damage, for instance, show how DFT can trace complex multi-step pathways involving radical species and different electronic states, a level of detail essential for understanding biochemical reactivity. rsc.org

Table 3: Example of DFT-Calculated Energy Barriers in a Catalyzed Reaction

Reaction Step Description Calculated Activation Energy (kcal/mol)
Step A Oxidative Addition 15.2
Step B Carbonylation 8.5
Step C Reductive Elimination 12.1

Illustrative data based on a theoretical study of a nickel-catalyzed carbonylation reaction. researchgate.net

Spectroscopic Interpretations through Computational Methods (e.g., XANES, Mössbauer)

Computational methods are often essential for the accurate interpretation of complex spectroscopic data. For organoantimony compounds, techniques like X-ray Absorption Near-Edge Spectroscopy (XANES) and ¹²¹Sb Mössbauer spectroscopy provide valuable information about the oxidation state and local environment of the antimony atom, and their interpretation is greatly enhanced by theoretical calculations. rsc.org

XANES Spectroscopy: XANES is sensitive to the oxidation state and coordination geometry of the absorbing atom. The spectrum of an antimony compound shows an absorption edge whose energy is characteristic of the oxidation state; for instance, Sb(V) compounds have an absorption edge at a higher energy (around 30497 eV) compared to Sb(III) compounds (around 30492 eV). Time-dependent DFT (TD-DFT) can be used to simulate XANES spectra. rsc.org These theoretical spectra can be compared with experimental data to confirm the antimony oxidation state. Furthermore, specific features in the spectrum, such as pre-edge peaks or shoulders, can be assigned to specific electronic transitions (e.g., from the Sb 1s core level to unoccupied molecular orbitals), providing detailed insight into the electronic structure and bonding with ligands. rsc.org

Mössbauer Spectroscopy: ¹²¹Sb Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of the antimony atom. wikipedia.org It provides key parameters such as the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is related to the s-electron density at the nucleus and is highly indicative of the antimony oxidation state. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the symmetry of the electronic environment. mcmaster.ca

Computational models are used to correlate these experimental parameters with the molecular structure. psu.edu For example, point-charge models and orbital population analysis can be used to calculate the electric field gradient from a proposed molecular geometry and compare it with the experimentally derived quadrupole splitting. acs.org This synergy between experimental data and computational analysis has been crucial in determining the structure and bonding in a wide range of organoantimony compounds, from simple halides to complex heterocyclic systems. unipa.itrsc.orgrsc.org

Table 4: Typical ¹²¹Sb Mössbauer and XANES Parameters for Antimony Species

Parameter Sb(III) Species Sb(V) Species Method Source
Isomer Shift (δ) (mm/s) -15 to -5 -1 to +4 Mössbauer rsc.org
Quadrupole Splitting (ΔE_Q) (mm/s) +5 to +20 0 to +12 Mössbauer rsc.org

| K-edge Energy (eV) | ~30492 | ~30497 | XANES | |


Emerging Research Applications of Aryl Stibonic Acids in Advanced Materials and Catalysis

Catalytic Applications of Organoantimony Compounds

Organoantimony compounds, a class of molecules containing a carbon-antimony bond, are finding increasing use in the field of catalysis. wikipedia.org Their unique electronic properties and ability to exist in different oxidation states, primarily +3 and +5, make them suitable for a variety of catalytic applications. wikipedia.org Research in this area has focused on their role as Lewis acid catalysts, their application in specific organic reactions, their incorporation into multi-metallic catalytic systems, and their potential for carbon dioxide fixation.

Role as Lewis Acid Catalysts in Organic Synthesis

Organoantimony compounds can function as Lewis acid catalysts, accepting an electron pair from a Lewis base to activate substrates in organic reactions. nih.govacs.orgyoutube.com Stibines, which are tricoordinate antimony compounds, act as weak Lewis acids. wikipedia.org The Lewis acidity of organoantimony compounds is a key feature in their catalytic activity, enabling them to facilitate a range of synthetic transformations. researchgate.net The development of new types of water-stable Lewis acid catalysts, including metal salts, has expanded the scope of Lewis acid catalysis in aqueous media, contributing to more environmentally friendly chemical processes. iupac.org

Applications in Specific Organic Transformations (e.g., Transesterification)

A notable application of antimony-based catalysts is in the production of polyesters. alfachemic.com Antimony compounds, such as antimony trioxide and antimony acetate, are widely used as catalysts in the transesterification process for synthesizing polyesters due to their high activity and the high quality of the resulting products. alfachemic.com Transesterification is a key reaction in the production of biodiesel, where triglycerides from vegetable oils or animal fats are reacted with an alcohol, like methanol, in the presence of a catalyst to produce fatty acid methyl esters (biodiesel) and glycerol. youtube.compsu.eduyoutube.comu-tokyo.ac.jp While strong bases like sodium hydroxide (B78521) or potassium hydroxide are commonly used, acid catalysts can also be employed. researchgate.netyoutube.com

Development of Dual-Metal and Bimetallic Catalytic Systems

Recent research has explored the use of organoantimony compounds in dual-metal and bimetallic catalytic systems. nih.govacs.org These systems often exhibit synergistic effects, where the combination of two different metals leads to enhanced catalytic activity, selectivity, or stability compared to the individual monometallic catalysts. nih.govmdpi.commdpi.com For instance, bimetallic systems involving a transition metal Lewis acid and a metal carbonyl anion Lewis base have been developed, demonstrating cooperative behavior between the two catalytic sites. nih.gov Antimony-doped metal oxides are also being investigated as co-catalysts, for example, with platinum in electrocatalytic oxidation. acs.org The development of these complex catalytic systems opens up new possibilities for designing highly efficient and selective catalysts for a wide range of chemical transformations. nih.gov

Strategies for Catalytic CO2 Chemical Fixation

The chemical fixation of carbon dioxide (CO2) is a critical area of research aimed at mitigating the effects of this greenhouse gas by converting it into valuable chemicals. mdpi.comnih.gov Organoantimony compounds have emerged as promising catalysts for this purpose. rsc.org The first report of an organoantimony(V) catalyst for the efficient synthesis of cyclic carbonates from CO2 and epoxides appeared in 1979. rsc.org Since then, various organoantimony(V) complexes have demonstrated activity in CO2 fixation. rsc.org

The catalytic process generally involves the organoantimony complex acting as an "electrophile-nucleophile" system. rsc.org The complex first reacts with CO2 to form an organometallic carbonate, which then reacts with an epoxide, often in the presence of a co-catalyst like a halide salt, to produce a cyclic carbonate. rsc.org Additionally, certain organoantimony(III) oxides have been shown to reversibly bind CO2, forming stable carbonates that can release the CO2 upon heating. acs.orgacs.org This reversible fixation offers a potential pathway for CO2 capture and release under relatively mild conditions. acs.orgacs.org

Contributions to Materials Science and Nanotechnology

Beyond their catalytic applications, organoantimony compounds are also making significant contributions to the fields of materials science and nanotechnology. Their ability to form well-defined structures and interact through non-covalent forces makes them valuable building blocks for the creation of complex molecular architectures. wikipedia.orgbbau.ac.in

Design of Organoantimony Building Blocks for Complex Architectures

The principles of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, guide the design of complex structures from molecular components. wikipedia.orgbbau.ac.in Organoantimony compounds, with their potential for intramolecular and intermolecular interactions, are well-suited for this "bottom-up" approach to building functional materials. researchgate.net For example, organoantimony compounds with intramolecular N→Sb interactions can form hypercoordinated species, leading to specific geometries and properties. researchgate.net These interactions can be used to construct three-dimensional architectures through hydrogen bonding and other non-covalent forces. researchgate.net The ability to control the assembly of these molecules opens up possibilities for creating new materials with tailored properties for applications in areas such as sensing, drug delivery, and nanotechnology. bbau.ac.in

Development of Materials with Tailored Optical, Electrical, or Magnetic Properties

The development of new materials with specific optical, electrical, or magnetic functionalities is a cornerstone of materials science. Aryl stibonic acids, as a source of antimony in a defined chemical environment, present an intriguing platform for the synthesis of such materials.

Optical Properties: The optical properties of materials are dictated by how they interact with light. In organometallic compounds, these properties are often governed by electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions. While detailed studies on the optical properties of (2-Methylphenyl)stibonic acid are not prominent, research on other organoantimony compounds provides a basis for potential applications. For instance, the incorporation of antimony into coordination complexes can influence their photoluminescent behavior. The heavy atom effect of antimony can enhance spin-orbit coupling, which may facilitate intersystem crossing and lead to phosphorescence. This could be harnessed in the development of new phosphorescent materials for applications in organic light-emitting diodes (OLEDs) or as biological probes. The specific absorption and emission wavelengths would be tunable by modifying the aryl substituent on the stibonic acid, offering a pathway to color-tunable materials.

Electrical Properties: The electrical conductivity of organometallic compounds can range from insulating to semiconducting to conducting, depending on their electronic structure and solid-state packing. While aryl stibonic acids in their monomeric form are not expected to be highly conductive, they can serve as precursors for the synthesis of semiconducting materials. For example, controlled decomposition or polymerization of these acids could potentially lead to the formation of antimony oxide or mixed-oxide materials with tailored band gaps. The organic substituent could act as a structure-directing agent during the formation of the inorganic material, influencing its morphology and, consequently, its electrical properties.

Table 1: Potential Influence of this compound on Material Properties (Hypothetical)

PropertyPotential Influence of this compound MoietyPotential Application
Optical Modulation of photoluminescence via heavy atom effect and ligand-based electronic transitions.Phosphorescent emitters for OLEDs, optical sensors.
Electrical Precursor for semiconducting antimony-based oxides or mixed-metal oxides.Components in electronic devices, gas sensors.
Magnetic Ligand for the synthesis of polynuclear complexes with tailored magnetic anisotropy.Molecular magnets, spintronic devices.

Synthesis of Pure-Element Cyclic Structures Involving Antimony

The synthesis of cyclic structures composed entirely of a single element, known as homocyclic compounds, is a fascinating area of inorganic chemistry. For heavier p-block elements like antimony, the formation of such rings is challenging due to the weaker element-element bonds compared to their lighter congeners. However, the unique electronic and structural properties of these "all-antimony" rings make them attractive targets for fundamental research and potential applications in electronics and materials science.

Aryl stibonic acids could theoretically serve as precursors for the controlled synthesis of polyantimony macrocycles or cages. The general strategy would involve the reduction of the pentavalent antimony in the stibonic acid to a lower oxidation state, where Sb-Sb bond formation becomes favorable. The organic substituent, in this case, the 2-methylphenyl group, would play a crucial role in sterically directing the assembly of the antimony atoms and preventing the formation of amorphous elemental antimony.

The synthesis could proceed through a reductive condensation reaction, where the hydroxyl groups of the stibonic acid are eliminated, and Sb-O-Sb linkages are initially formed, which are then further reduced to form Sb-Sb bonds. The choice of reducing agent and reaction conditions would be critical to control the size and geometry of the resulting cyclic structure.

While the direct synthesis of pure-antimony cyclic structures from aryl stibonic acids is a largely unexplored area, the principles of macrocycle and cage synthesis using other precursors offer a conceptual framework. nih.govrsc.orgnih.gov For example, template-assisted synthesis, where a guest molecule or ion directs the formation of the cyclic host, could be a viable approach. nih.gov

Table 2: Comparison of Precursors for Macrocyclic Synthesis

Precursor TypeBonding in MacrocycleKey Synthetic StrategyRelevance to this compound
Diamines and DialdehydesC-N bondsSchiff base condensationIllustrates the use of bifunctional precursors for ring formation.
Dithiols and DihalidesC-S bondsNucleophilic substitutionHighlights the formation of element-element bonds in a controlled manner.
Aryl Stibonic Acids (Hypothetical)Sb-Sb bondsReductive condensationA novel, yet to be explored, pathway to all-antimony macrocycles.

The successful synthesis of such pure-antimony macrocycles from this compound would represent a significant advancement in the field of inorganic synthesis, providing access to a new class of materials with potentially novel electronic and reactive properties.

Biological and Biochemical Research Applications of Aryl Stibonic Acids As Probes

Aryl Stibonic Acids as Biochemical Probes for Enzyme Activity

Aryl stibonic acids, a class of organoantimony compounds, have emerged as versatile molecular probes in biochemical research. Their ability to modulate the function of key enzymes involved in DNA metabolism has made them valuable tools for studying enzymatic mechanisms and cellular processes. This article focuses on the application of these compounds, with specific attention to the illustrative example of (2-Methylphenyl)stibonic acid, in the investigation of topoisomerase IB and DNA-binding transcription factors.

Modulation of Topoisomerase IB (hTopo and vTopo) Activity

Human topoisomerase IB (hTopo) is a critical enzyme that resolves topological stress in DNA by introducing transient single-strand breaks. nih.govnih.gov Its essential role in replication and transcription makes it a significant target for therapeutic agents. nih.govnih.gov Aryl stibonic acids have been identified as a novel class of compounds that can either inhibit or, surprisingly, activate hTopo, often with selectivity over viral homologs like the poxvirus topoisomerase (vTopo). nih.govnih.gov

A screening of a library of aryl stibonic acids revealed a range of activities against hTopo, where structurally similar compounds could act as either potent competitive inhibitors or as nonessential allosteric activators. nih.govnih.gov This dual activity makes them particularly interesting as biochemical probes to explore the complex catalytic cycle of topoisomerases.

Several aryl stibonic acids function as competitive inhibitors of topoisomerase IB. nih.govnih.gov Structural modeling and structure-activity relationship studies suggest that this inhibition arises from their ability to act as mimics of the DNA phosphate (B84403) backbone. nih.govnih.gov The negatively charged stibonic acid [-SbO(OH)₂] and often a strategically positioned carboxylate group on the aromatic ring can occupy DNA phosphate-binding pockets on the enzyme's surface. nih.govnih.gov By binding to these sites, the inhibitors competitively block the enzyme's interaction with its DNA substrate.

This mimicry is thought to be the mechanistic basis for their inhibitory effect on both hTopo and vTopo. nih.gov For instance, modeling has shown that the stibonate and carboxylate groups of certain inhibitory aryl stibonic acids can effectively superimpose with the positions of intra- and interstrand phosphates in B-form DNA, allowing them to interfere with DNA binding or the subsequent catalytic steps. nih.gov

Table 1: Inhibitory and Activatory Effects of Selected Aryl Stibonic Acids on Topoisomerase IB

Compound ClassEffect on hTopoProposed MechanismSelectivity
Competitive InhibitorsInhibitionDNA Phosphate MimicryVaries; some show selectivity for vTopo
Allosteric ActivatorsActivationAllosteric ModulationVaries; can differ from inhibitory counterparts

This table is generated based on findings for a library of aryl stibonic acids and represents general activities within this chemical class.

In a fascinating contrast to inhibition, some aryl stibonic acids act as nonessential activators of hTopo. nih.govnih.gov This activation occurs through an allosteric mechanism, meaning they bind to a site on the enzyme distinct from the active site. nih.govnih.gov This binding induces a conformational change that enhances the enzyme's catalytic activity without interfering with the primary DNA binding process or the binding of known topoisomerase poisons like camptothecin. nih.govnih.gov The existence of such activators within the same chemical class as inhibitors highlights the subtle structural determinants that govern the molecular interactions and functional outcomes at the enzyme surface.

Studies comparing the effects of aryl stibonic acids on human topoisomerase IB (hTopo) and its viral counterpart from the poxvirus (vTopo) have revealed notable isoform selectivity. nih.govnih.gov While some compounds inhibit both enzymes, others display significant preference. For example, one specific aryl stibonic acid was found to be a potent inhibitor of vTopo in the nanomolar range while being a much weaker inhibitor of hTopo, demonstrating a specificity of approximately 100-fold for the viral enzyme. nih.gov In some cases, a compound can even exhibit opposing effects, stimulating hTopo at low concentrations while inhibiting vTopo. nih.gov This selectivity is attributed to subtle differences in the DNA-binding surfaces of the two enzymes, allowing the stibonate and carboxylate moieties of the aryl stibonic acids to better mimic the phosphate backbone geometry of one isoform's substrate complex over the other. nih.gov

Inhibition of DNA-Binding Transcription Factors (e.g., B-ZIP, CREB)

Aryl stibonic acids have also been identified as effective inhibitors of basic region-leucine zipper (B-ZIP) transcription factors, a large family of proteins that regulate gene expression critical to cellular processes like proliferation and differentiation. nih.gov Members of this family, including CREB (cAMP response element-binding protein), dimerize and bind to specific DNA sequences in the major groove to control transcription. nih.gov The ability of aryl stibonic acids to disrupt this DNA binding makes them valuable probes for dissecting the roles of these transcription factors in cellular signaling pathways. nih.gov

Research has shown that various derivatives of aryl stibonic acids can inhibit the DNA binding of several B-ZIP dimers, including CREB, with differing specificities. nih.gov These compounds have been shown to be active in cell-based assays, where they can suppress the activation of B-ZIP-dependent reporter genes, confirming their utility as cellular probes. nih.gov

Table 2: Specificity of Aryl Stibonic Acids Against B-ZIP Transcription Factors

B-ZIP DimerInhibition by Aryl Stibonic AcidsNotes
C/EBPαYesOne of the first B-ZIP factors shown to be inhibited.
C/EBPβYesPotently inhibited by certain derivatives (e.g., NSC13746). nih.gov
CREBYesPotently inhibited by certain derivatives (e.g., NSC13746). nih.gov
c-Fos|JunD (AP-1)YesDNA binding is readily disrupted by some compounds. nih.gov
VBPYesDNA binding is readily disrupted by some compounds. nih.gov

This table summarizes findings from a panel of aryl stibonic acid derivatives against various B-ZIP domains. nih.gov

The primary mechanism by which aryl stibonic acids are thought to inhibit transcription factor-DNA interactions is through electrostatic interference. DNA-binding domains of proteins, such as the basic region of B-ZIP factors, are characterized by a prominent positive electrostatic potential. nih.gov This positive charge is complementary to the negatively charged phosphate backbone of DNA, forming a key component of the binding interaction. nih.gov

Aryl stibonic acids, being negatively charged molecules due to the stibonic acid group, can directly interact with the positively charged basic region of the B-ZIP domain. nih.gov This binding neutralizes the positive charge required for DNA interaction, thereby preventing the transcription factor from binding to its cognate DNA sequence. The interaction is reversible, as demonstrated by dialysis experiments, which is a desirable characteristic for a biochemical probe. nih.gov The ability to target the fundamental electrostatic attraction between protein and DNA provides a powerful strategy for modulating gene transcription. nih.govnih.gov

Inhibition of DNA Adenine (B156593) Methyltransferase (Dam)

There is currently no available research characterizing the inhibition of DNA adenine methyltransferase (Dam) by this compound. Consequently, details regarding its mode of inhibition, such as whether it acts competitively with DNA, remain unknown.

Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1)

While broader studies have highlighted the potential of the arylstibonic acid scaffold in targeting Apurinic/Apyrimidinic Endonuclease 1 (APE1), a crucial enzyme in the DNA base excision repair pathway, specific data for this compound is not available. Research on a library of 37 arylstibonic acid compounds did reveal potent inhibitors of APE1, with some exhibiting IC50 values in the nanomolar range. These compounds were found to act through a partial-mixed mode of inhibition, suggesting they may function as mimics of the DNA phosphate backbone. However, the individual inhibitory activities and specific characteristics of this compound within this class have not been publicly detailed.

Development of Isoform-Selective Phosphatase Inhibitors (e.g., Cdc25a/b)

The development of this compound as an isoform-selective inhibitor for phosphatases such as Cdc25a and Cdc25b has not been documented in the scientific literature. Cdc25 phosphatases are critical regulators of the cell cycle, and their inhibition is a significant area of cancer research. While various classes of molecules are being investigated as Cdc25 inhibitors, the contribution of this compound to this field is yet to be reported.

Structure-Activity Relationship Studies in Biochemical Contexts

Due to the absence of specific biological activity data for this compound, no structure-activity relationship (SAR) studies have been published. SAR studies are essential for understanding how the chemical structure of a compound, such as the placement of the methyl group on the phenyl ring, influences its inhibitory potency and selectivity.

Strategies for Diversifying Aryl Stibonic Acid Scaffolds for Research Tool Development

General strategies for the diversification of aryl stibonic acid scaffolds are being explored to develop novel research tools and therapeutic agents. These strategies often involve modifying the substituents on the aryl ring to optimize biological activity, selectivity, and pharmacokinetic properties. However, specific examples or detailed strategies centered around the this compound scaffold are not currently available in the literature.

Future Directions and Challenges in 2 Methylphenyl Stibonic Acid Research

Advancements in Stereoselective Synthesis of Chiral Aryl Stibonic Acids

The development of methods for the stereoselective synthesis of chiral molecules is a cornerstone of modern chemistry, particularly for applications in medicine and catalysis. youtube.comexlibrisgroup.com Chirality is a critical property in biological systems, where molecules like proteins and nucleic acids are chiral. nih.gov Consequently, the biological activity of a chiral drug can be highly dependent on its specific 3D arrangement. nih.gov In the context of aryl stibonic acids, creating chiral versions, including chiral-at-antimony centers, presents a formidable yet crucial challenge.

Future research will need to focus on developing novel synthetic strategies to control the stereochemistry of these compounds. While the synthesis of chiral organometallics is an active area of research, methods specifically for aryl stibonic acids are not yet well-established. nih.govnih.govsemanticscholar.org Progress in this area could draw inspiration from advancements in the stereoselective synthesis of other organometalloids, such as boronic acids. ualberta.ca

Key research objectives in this area include:

Development of Chiral Auxiliaries: Designing and utilizing chiral molecules that can temporarily attach to the antimony center to direct the stereochemical outcome of a reaction.

Asymmetric Catalysis: Employing chiral catalysts, such as metal complexes, to facilitate the enantioselective synthesis of aryl stibonic acids. mdpi.comnih.gov This approach has been successful for other classes of compounds and holds promise for organoantimony chemistry. nih.govnih.gov

Resolution of Racemic Mixtures: Developing efficient methods to separate mixtures of enantiomers, which is often a practical approach when direct asymmetric synthesis is challenging.

Achieving stereocontrol will be a significant breakthrough, enabling the synthesis of specific enantiomers of (2-Methylphenyl)stibonic acid and its derivatives. This will allow for detailed investigations into how chirality influences their biological activity and catalytic properties, paving the way for more potent and selective applications.

Exploration of Novel Coordination Modes and Supramolecular Assemblies

Aryl stibonic acids possess the potential to engage in a variety of bonding interactions, known as coordination modes, with metals and other molecules. nih.govresearchgate.net These interactions can lead to the formation of larger, well-organized structures called supramolecular assemblies. nih.govnih.goviaea.org The study of these complex structures is a burgeoning field, with potential applications in materials science, drug delivery, and catalysis. nih.gov

The future of this compound research will involve a deeper exploration of its coordination chemistry. The oxygen atoms of the stibonic acid group and the antimony atom itself can act as points of connection, or ligands, for metal ions. nih.gov The nature of the aryl group, in this case, the 2-methylphenyl group, can also influence how these molecules pack together in the solid state.

Future research directions include:

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs): Using this compound as a building block to construct extended networks with metal ions. These materials can have porous structures with applications in gas storage and separation.

Investigation of Host-Guest Chemistry: Exploring the ability of supramolecular assemblies derived from this compound to encapsulate other smaller molecules (guests). This could be relevant for creating new sensor technologies or drug delivery systems.

Self-Assembly Studies: Understanding the non-covalent interactions (such as hydrogen bonding and π-π stacking) that govern the spontaneous organization of this compound molecules into larger aggregates. nih.gov

The reaction of other aryl stibonic acids with phosphonic acids has been shown to produce complex multinuclear clusters. researchgate.netnih.gov Similar investigations with this compound could yield novel cluster compounds with interesting structural and reactive properties.

Deeper Mechanistic Understanding of Catalytic and Biochemical Interactions

While organoantimony compounds are known to have catalytic and biological activity, the precise mechanisms behind these functions are often not well understood. mdpi.compsu.eduontosight.ai For this compound to be utilized effectively, a detailed, molecular-level understanding of its interactions is essential.

In catalysis, organometallic complexes are used in a wide range of industrial processes. wikipedia.org Antimony compounds have shown promise in certain reactions, but a lack of mechanistic insight hinders the rational design of more efficient catalysts. ontosight.ai Future research should focus on identifying the active catalytic species, understanding the elementary steps of the catalytic cycle, and determining how the structure of the stibonic acid influences its reactivity. nih.gov

In the biochemical realm, antimony compounds have a long history of use in medicine, but their interactions with biological targets are complex. jetir.org Research has shown that aryl stibonic acids can inhibit enzymes, such as DNA adenine (B156593) methyltransferase in Yersinia pestis, the bacterium that causes plague. researchgate.net

Key areas for future mechanistic studies include:

Enzyme Inhibition Kinetics: Determining how this compound binds to target enzymes and inhibits their function.

Identification of Biological Targets: Using modern chemical biology techniques to identify the specific proteins or other biomolecules that this compound interacts with in cells.

Structure-Activity Relationship Studies: Systematically modifying the structure of this compound and evaluating how these changes affect its biological or catalytic activity. This information is crucial for designing more potent and selective compounds.

A deeper mechanistic understanding will be critical for translating the potential of this compound into practical applications, whether in industrial catalysis or as a therapeutic agent.

Development of Advanced Spectroscopic and Analytical Techniques

Progress in understanding the chemistry of this compound is intrinsically linked to the development of powerful analytical tools to characterize it. wikipedia.org A variety of techniques are needed to determine its structure, purity, and behavior in different environments. nih.govonlineorganicchemistrytutor.com

The analysis of antimony compounds, particularly in biological or environmental samples, presents unique challenges. These include low concentrations, potential for the compound to change form during analysis, and difficulties in separating it from complex mixtures. rsc.orgresearchgate.net

Table 1: Analytical Techniques for the Characterization of Aryl Stibonic Acids

TechniqueInformation ProvidedFuture Development Needs
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and the connectivity of atoms. wikipedia.orgonlineorganicchemistrytutor.comDevelopment of advanced NMR experiments for studying solid-state structures and dynamic processes in solution.
Mass Spectrometry (MS) Determines the molecular weight and can provide information about the structure through fragmentation patterns. onlineorganicchemistrytutor.comHigh-resolution MS techniques are needed to identify trace levels of stibonic acids and their metabolites in complex biological matrices. rsc.org
Infrared (IR) and Raman Spectroscopy Identifies the functional groups present in the molecule. wikipedia.orgresearchgate.netApplication of these techniques to study the coordination of stibonic acids to surfaces or metal centers.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state. wikipedia.orgEssential for characterizing novel coordination compounds and supramolecular assemblies.
Chromatography (HPLC, GC) Separates the compound from mixtures for purification and quantification. onlineorganicchemistrytutor.comresearchgate.netDevelopment of new chromatographic methods with improved separation efficiency and recovery for antimony species. rsc.orgresearchgate.net
Atomic Spectroscopy (AAS, ICP-MS) Measures the total antimony content with very high sensitivity. nih.govresearchgate.netCoupling with chromatography (e.g., HPLC-ICP-MS) for speciation analysis to distinguish between different forms of antimony. researchgate.net

Future research will need to focus on refining these techniques and developing new methods specifically tailored for organoantimony compounds. This includes creating more robust methods for sample preparation that preserve the original form of the compound and improving the sensitivity and selectivity of detection methods. rsc.org

Integration of Computational Chemistry for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to model molecules and predict their properties and reactivity. psu.eduresearchgate.net For this compound, computational methods can provide insights that are difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. nih.govresearchgate.netfigshare.com It can be used to calculate molecular geometries, vibrational frequencies (which can be compared with IR spectra), and the energies of different molecular orbitals. This information helps in understanding the bonding, stability, and reactivity of the compound. figshare.com

Table 2: Applications of Computational Chemistry in Aryl Stibonic Acid Research

Computational MethodApplicationPotential Impact
Density Functional Theory (DFT) Calculating molecular structures, reaction energies, and spectroscopic properties. nih.govresearchgate.netGuiding synthetic efforts and interpreting experimental data.
Molecular Dynamics (MD) Simulations Simulating the movement of molecules over time to study supramolecular assembly or interactions with biomolecules. nih.govRevealing the mechanisms of self-assembly and predicting binding modes with biological targets.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying reactions in large systems (like enzymes) by treating the active site with high-level quantum mechanics and the rest of the system with a simpler model.Elucidating enzymatic reaction mechanisms involving stibonic acid inhibitors.
Virtual Screening Docking large libraries of molecules into the active site of a target protein to predict potential inhibitors. nih.govAccelerating the discovery of new drug candidates based on the stibonic acid scaffold.

The integration of these computational approaches will be crucial for the predictive design of new molecules based on the this compound structure. By predicting properties like catalytic activity or binding affinity to a biological target, computational chemistry can help to prioritize which molecules to synthesize and test in the lab, saving time and resources. This synergy between computation and experiment will undoubtedly accelerate the pace of discovery in organoantimony chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.